molecular formula C11H9BrO3 B14022139 Methyl 2-(6-bromobenzofuran-3-YL)acetate

Methyl 2-(6-bromobenzofuran-3-YL)acetate

Cat. No.: B14022139
M. Wt: 269.09 g/mol
InChI Key: UXAMKQMPBMLUKR-UHFFFAOYSA-N
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Description

Methyl 2-(6-bromobenzofuran-3-YL)acetate is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 6th position of the benzofuran ring and a methyl ester group attached to the 2nd position of the acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-bromobenzofuran-3-YL)acetate can be achieved through several synthetic routes. One common method involves the bromination of benzofuran followed by esterification. The process typically starts with the bromination of benzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The brominated intermediate is then subjected to esterification with methyl acetate in the presence of a base such as sodium carbonate .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the bromine atom and the ester group in a single step .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-bromobenzofuran-3-YL)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Methyl 2-(6-bromobenzofuran-3-YL)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(6-bromobenzofuran-3-YL)acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites. The bromine atom and the ester group play crucial roles in enhancing the compound’s binding affinity and specificity. The molecular pathways involved may include inhibition of bacterial enzymes or modulation of signaling pathways in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(6-chlorobenzofuran-3-YL)acetate
  • Methyl 2-(6-fluorobenzofuran-3-YL)acetate
  • Methyl 2-(6-iodobenzofuran-3-YL)acetate

Uniqueness

Methyl 2-(6-bromobenzofuran-3-YL)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .

Properties

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 2-(6-bromo-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C11H9BrO3/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5-6H,4H2,1H3

InChI Key

UXAMKQMPBMLUKR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=COC2=C1C=CC(=C2)Br

Origin of Product

United States

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